Reduced Molecular Weight vs. Torcetrapib Enables Favorable Ligand Efficiency and Permeability
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxypropyl)oxalamide (MW 333.388 g/mol) is approximately 44% lighter than Torcetrapib (MW 600.5 g/mol), the prototypical tetrahydroquinoline CETP inhibitor [1]. The lower molecular weight places this compound well within the optimal drug-like range (MW < 500) and reduces the entropic penalty upon target binding, potentially yielding superior ligand efficiency indices (LE = 0.3-0.5 kcal/mol per heavy atom) compared to Torcetrapib (LE ≈ 0.2-0.3) [2]. This molecular weight advantage is critical for procurement in fragment-based or hit-to-lead campaigns where maintaining LE during optimization is a stringent selection criterion.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 333.388 g/mol |
| Comparator Or Baseline | Torcetrapib: 600.5 g/mol |
| Quantified Difference | -267.1 g/mol (-44.5%) |
| Conditions | Calculated from molecular formula; Torcetrapib MW from DrugBank (DB04842) |
Why This Matters
A molecular weight reduction of ~45% relative to the clinical benchmark translates into improved passive permeability and lower non-specific binding, directly enhancing the compound's utility for lead optimization programs where PK exposure is a go/no-go parameter.
- [1] DrugBank. Torcetrapib (DB04842). Molecular weight 600.5 g/mol. View Source
- [2] Hopkins AL, Groom CR, Alex A. Ligand efficiency: a useful metric for lead selection. Drug Discov Today. 2004;9(10):430-431. View Source
